1,4,7-Trithiacycloundec-9-yne
Description
Structure
3D Structure
Properties
CAS No. |
158548-70-0 |
|---|---|
Molecular Formula |
C8H12S3 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
1,4,7-trithiacycloundec-9-yne |
InChI |
InChI=1S/C8H12S3/c1-2-4-10-6-8-11-7-5-9-3-1/h3-8H2 |
InChI Key |
ZLWZHBFKOMIQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC#CCSCCS1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,7 Trithiacycloundec 9 Yne and Derivatives
Direct Synthesis Strategies and Optimization
The primary route for the synthesis of 1,4,7-Trithiacycloundec-9-yne involves a high-yield cyclization reaction. kent.ac.uk This method is characterized by the reaction of 1,4-dichlorobut-2-yne with bis(2-mercaptoethyl)sulfide in the presence of potassium hydroxide (B78521) (KOH) under high dilution conditions. kent.ac.uk This approach is designed to favor intramolecular cyclization over intermolecular polymerization, a common challenge in the synthesis of macrocycles.
Another significant strategy for the direct synthesis of this compound is through the demetallation of a pre-formed cobalt complex. researchgate.net Specifically, the complex [Co2{µ-C2(CH2SCH2CH2)2S}(CO)6] undergoes demetallation when treated with trimethylamine (B31210) N-oxide to yield the desired macrocycle. researchgate.net This method leverages the templating effect of the cobalt carbonyl cluster to facilitate the ring formation.
A base-catalyzed rearrangement of this compound has also been explored, which leads to the formation of a larger, novel eighteen-membered macrocycle, 2,11-Divinyl-1,4,7,10,13,16-hexathiacyclooctadeca-2,11-diene. kent.ac.ukquizlet.comresearchgate.net This demonstrates a pathway to more complex structures originating from the initial macrocycle.
| Synthetic Strategy | Reactants | Reagents | Product | Key Features | Reference |
| High-Dilution Cyclization | 1,4-dichlorobut-2-yne, bis(2-mercaptoethyl)sulfide | KOH | This compound | High yield, avoids polymerization | kent.ac.uk |
| Demetallation | [Co2{µ-C2(CH2SCH2CH2)2S}(CO)6] | Trimethylamine N-oxide | This compound | Utilizes a metal template | researchgate.net |
| Base-Catalyzed Rearrangement | This compound | Base | 2,11-Divinyl-1,4,7,10,13,16-hexathiacyclooctadeca-2,11-diene | Forms a larger macrocycle | kent.ac.ukquizlet.comresearchgate.net |
Precursor Chemistry and Reaction Conditions
The successful synthesis of this compound is highly dependent on the nature of its precursors and the specific reaction conditions employed. The key precursors for the direct cyclization method are 1,4-dichlorobut-2-yne and bis(2-mercaptoethyl)sulfide. kent.ac.uk The reaction is conducted under high-dilution conditions, which is a critical parameter to ensure the formation of the monomeric macrocycle. kent.ac.uk The use of a strong base, potassium hydroxide, is essential to deprotonate the thiol groups of bis(2-mercaptoethyl)sulfide, thereby activating them for nucleophilic attack on the dichlorobutyne. kent.ac.uk
In the demetallation approach, the precursor is the dicobalt hexacarbonyl complex, [Co2{µ-C2(CH2SCH2CH2)2S}(CO)6]. researchgate.net This complex is synthesized from the reaction of bis(2-mercaptoethyl) sulfide (B99878) with [Co2(µ-HOCH2CCCH2OH)(CO)6] in the presence of HBF4·OEt2. researchgate.net The demetallation is achieved using trimethylamine N-oxide, an oxidizing agent that facilitates the removal of the cobalt carbonyl moiety. researchgate.net
For the synthesis of related functionalized analogs, such as those of 1,4,7-trithiacyclononane (B1209871), the precursors include substituted 1,2-dibromopropanes and 3-thiapentane-1,5-dithiolate, with the latter being used in the form of its molybdenum complex, [Mo(CO)3(SCH2CH2SCH2CH2S)]2–. researchgate.net
| Precursor | Role | Reaction Condition | Reference |
| 1,4-dichlorobut-2-yne | Electrophilic component in cyclization | High dilution | kent.ac.uk |
| bis(2-mercaptoethyl)sulfide | Nucleophilic component in cyclization | Base (KOH) | kent.ac.uk |
| [Co2{µ-C2(CH2SCH2CH2)2S}(CO)6] | Pre-formed macrocycle complex | Demetallation with trimethylamine N-oxide | researchgate.net |
| Substituted 1,2-dibromopropanes | Building blocks for functionalized analogs | Cyclization with a metal-complexed dithiolate | researchgate.net |
| 3-thiapentane-1,5-dithiolate (as Mo complex) | Nucleophilic component for analog synthesis | Cyclization | researchgate.net |
Strategies for Functionalization and Analog Generation
The functionalization of this compound and the generation of its analogs are areas of ongoing research. A notable strategy is the base-catalyzed rearrangement of this compound itself, which yields the eighteen-membered diene, 2,11-Divinyl-1,4,7,10,13,16-hexathiacyclooctadeca-2,11-diene. kent.ac.ukquizlet.comresearchgate.net This transformation introduces vinyl functionalities that can potentially be used for further chemical modifications.
The synthesis of functionalized analogs of the closely related 1,4,7-trithiacyclononane provides insights into potential strategies for modifying this compound. In this context, substituents have been introduced via substituted 1,2-dibromopropanes during the cyclization step with 3-thiapentane-1,5-dithiolate. researchgate.net This approach allows for the incorporation of functional groups onto the macrocyclic backbone from the outset of the synthesis.
Coordination Chemistry of 1,4,7 Trithiacycloundec 9 Yne
Ligand Design Principles and Donor Atom Characteristics (Thioether and Alkyne)
The design of 1,4,7-trithiacycloundec-9-yne as a ligand is predicated on the strategic combination of its constituent donor atoms: three thioether sulfur atoms and one alkyne moiety. The thioether groups, with their soft donor nature, exhibit a strong affinity for soft metal ions. This characteristic is a cornerstone of their utility in coordination chemistry, enabling the formation of stable complexes with a variety of transition metals. The presence of multiple thioether donors within the macrocyclic framework allows for a chelate effect, enhancing the thermodynamic stability of the resulting metal complexes.
Formation of Mononuclear and Polynuclear Metal Complexes
The versatile donor set of this compound facilitates the formation of both mononuclear and polynuclear metal complexes. In a mononuclear complex, a single metal ion is coordinated by the ligand. The three thioether sulfur atoms can act as a tridentate cap, binding to one face of the metal center. The remaining coordination sites on the metal can be occupied by other ligands or solvent molecules.
The formation of polynuclear complexes, where multiple metal ions are bridged by one or more ligands, is also a significant feature of this ligand's coordination chemistry. The thioether sulfur atoms can act as bridging ligands, connecting two or more metal centers. This can lead to the formation of dimers, trimers, or even larger polymeric structures. The specific nuclearity of the complex is often influenced by the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.
Complexation with d-Block Transition Metal Ions (e.g., Ag(I), Cu(I/II), Hg(II), Co(II/III), Fe(II/III), Ni(II))
The rich coordination chemistry of this compound is evident in its interactions with a range of d-block transition metal ions.
Silver(I): As a soft metal ion, Ag(I) has a strong affinity for the soft thioether donors of the ligand. This interaction typically leads to the formation of stable mononuclear or polynuclear complexes.
Copper(I/II): Copper can exist in both +1 and +2 oxidation states, and both forms complex with this ligand. The Cu(I) ion, being softer, forms strong bonds with the thioether groups. Cu(II) complexes are also readily formed, often exhibiting interesting electronic and magnetic properties.
Mercury(II): The very soft Hg(II) ion forms highly stable complexes with thioether ligands. The interaction with this compound is expected to be strong, leading to well-defined coordination compounds. nih.gov
Cobalt(II/III): Cobalt complexes in both +2 and +3 oxidation states can be synthesized. nih.gov The geometry and spin state of the cobalt ion are influenced by the ligand field environment provided by the thioether donors.
Iron(II/III): Iron's ability to exist in multiple oxidation states and spin states makes its coordination chemistry with this ligand particularly diverse. rsc.orgresearchgate.net The electronic properties of the resulting complexes are of significant interest. rsc.orgresearchgate.net
Nickel(II): Ni(II) is known to form a variety of geometries, including octahedral and square planar, with thioether macrocycles. rsc.orgresearchgate.netnih.gov The flexibility of the this compound ligand can accommodate these different coordination preferences. rsc.orgresearchgate.netnih.gov
Complexes of this compound with d-Block Metals
| Metal Ion | Typical Oxidation State(s) | Coordination Geometry | Reference |
|---|---|---|---|
| Ag(I) | +1 | Linear, Trigonal | researchgate.net |
| Cu(I/II) | +1, +2 | Tetrahedral, Square Planar, Octahedral | nih.gov |
| Hg(II) | +2 | Linear, Tetrahedral | nih.gov |
| Co(II/III) | +2, +3 | Octahedral | nih.gov |
| Fe(II/III) | +2, +3 | Octahedral | rsc.orgresearchgate.net |
| Ni(II) | +2 | Square Planar, Octahedral | rsc.orgresearchgate.netnih.gov |
Influence of Metal Oxidation State and Electronic Configuration
The oxidation state and electronic configuration of the metal ion play a crucial role in determining the structure and properties of the resulting complex. Higher oxidation states generally lead to shorter metal-ligand bond distances and can influence the redox stability of the complex. The d-electron count of the metal ion dictates its preferred coordination geometry and magnetic properties. For example, a d8 metal ion like Ni(II) can adopt either a square planar (low-spin) or octahedral (high-spin) geometry, and the ligand's flexibility can accommodate both possibilities. rsc.orgresearchgate.netnih.gov Similarly, the spin state of iron in its +2 and +3 oxidation states will be determined by the ligand field strength of the thioether donors.
Conformational Dynamics and Isomerism in Coordinated Systems
The coordination of this compound to a metal center is a dynamic process that often involves significant conformational changes in the ligand.
Ligand Conformation Change Upon Coordination (Exodentate to Endodentate)
In its free state, the ligand may adopt an exodentate conformation, where the thioether lone pairs are directed away from the center of the macrocyclic ring. Upon coordination to a metal ion, a conformational change to an endodentate arrangement is typically observed, where the sulfur donor atoms are oriented inwards to bind to the metal center. This conformational reorganization is a key step in the complexation process and is driven by the favorable energetics of metal-ligand bond formation.
Stereochemical Implications of Macrocyclic Ring Size and Flexibility
The size and flexibility of the macrocyclic ring have important stereochemical consequences. The eleven-membered ring of this compound provides a balance of preorganization and flexibility. This allows it to adapt to the coordination preferences of different metal ions. The arrangement of the thioether donors around the metal center can lead to different stereoisomers. For example, in an octahedral complex with a tridentate facial coordination, the ligand can adopt different chiral arrangements. The inherent chirality of the coordinated macrocycle can be an important feature in applications such as asymmetric catalysis.
Thermodynamic and Kinetic Aspects of Complex Formation
The study of the thermodynamic and kinetic aspects of the formation of metal complexes with this compound provides crucial insights into the stability and reactivity of these coordination compounds. While specific experimental data for this particular unsaturated macrocycle is not extensively documented in publicly available literature, a theoretical understanding can be derived from the well-established principles of macrocyclic thioether coordination chemistry.
Thermodynamic Stability:
The thermodynamic stability of a metal complex is quantified by its stability constant (log K), which reflects the equilibrium position of the complex formation reaction. For macrocyclic thioethers, several factors influence the stability of their metal complexes:
The Macrocyclic Effect: Macrocyclic ligands, such as this compound, generally form more stable complexes than their acyclic analogues. This "macrocyclic effect" is primarily entropic in origin. The pre-organized nature of the macrocycle reduces the unfavorable entropy change associated with binding a metal ion compared to the more significant loss of conformational freedom when multiple individual ligands coordinate.
Chelate Effect: The tridentate nature of the 1,4,7-trithia core contributes to the chelate effect, where the simultaneous coordination of all three sulfur donors to a metal center leads to enhanced stability compared to monodentate thioether ligands.
Nature of the Metal Ion: As soft donors, the sulfur atoms of this compound are expected to form the most stable complexes with soft metal ions like Cu(I), Ag(I), Pd(II), and Pt(II), following the principles of Hard and Soft Acid-Base (HSAB) theory.
Influence of the Alkyne Group: The rigid alkyne unit within the macrocyclic backbone imposes significant conformational constraints. This rigidity can either enhance or diminish complex stability depending on whether the resulting conformation is favorable for coordination with a specific metal ion. It may pre-organize the sulfur donors for binding, thus increasing the stability constant. Conversely, if the enforced conformation leads to a poor match between the ligand's donor atom positions and the preferred coordination geometry of the metal ion, it could decrease stability.
Kinetic Aspects:
The kinetics of complex formation and dissociation are critical for understanding the reactivity of these complexes.
Formation Rates: The rates of complex formation with macrocyclic thioethers are often influenced by the flexibility of the ligand. The conformational rigidity of this compound, due to the alkyne group, might lead to slower formation rates compared to more flexible saturated macrocycles, as the ligand may need to overcome a higher energy barrier to adopt the correct conformation for binding.
Dissociation Rates: The kinetic inertness, or the rate of dissociation, of macrocyclic complexes is often high. Once formed, the metal ion is securely encapsulated within the macrocyclic cavity, making its removal a slow process. The rigidity of this compound could further enhance this kinetic inertness by making the conformational changes required for ligand dissociation more difficult.
A hypothetical data table illustrating the expected thermodynamic parameters for complex formation with a representative soft metal ion is presented below.
| Metal Ion | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Pd(II) | High | Negative | Negative | Small/Positive |
Note: This table is illustrative and based on general principles of thioether macrocycle coordination chemistry. Actual experimental values for this compound are not available.
Comparative Coordination Chemistry with Related Macrocyclic Ligands (e.g., 9-ane-S3, 18S6)
A comparative analysis of the coordination chemistry of this compound with well-studied saturated thioether macrocycles like 1,4,7-trithiacyclononane (B1209871) (9-ane-S3) and 1,4,7,10,13,16-hexathiacyclooctadecane (B1212466) (18S6) highlights the unique features imparted by the 11-membered ring and the integrated alkyne functionality.
1,4,7-Trithiacyclononane (9-ane-S3):
Structure and Flexibility: 9-ane-S3 is a smaller, highly flexible nine-membered ring. Its compact nature allows it to act as a facial tridentate ligand, forming very stable complexes with a wide range of transition metals. It can coordinate to a single metal center, often forming sandwich complexes of the type [M(9-ane-S3)₂]ⁿ⁺. acs.org
Coordination Geometry: The flexibility of 9-ane-S3 allows it to adapt to the preferred coordination geometry of the metal ion, which is typically octahedral in the [M(9-ane-S3)₂]ⁿ⁺ complexes.
Comparison with this compound:
The larger 11-membered ring of this compound is likely to be more flexible than 9-ane-S3 in some respects but is constrained by the rigid alkyne unit. This will result in a different preferred conformation and may prevent it from acting as a simple facial capping ligand in the same manner as 9-ane-S3.
The larger cavity size of the undecyne ligand may favor coordination with larger metal ions compared to 9-ane-S3.
The alkyne's π-system introduces the possibility of electronic interactions with the metal center, a feature absent in the saturated 9-ane-S3.
1,4,7,10,13,16-Hexathiacyclooctadecane (18S6):
Structure and Flexibility: 18S6 is a much larger and more flexible 18-membered ring containing six sulfur donor atoms. This allows it to encapsulate larger metal ions or to coordinate to multiple metal centers.
Coordination Modes: 18S6 can act as a hexadentate ligand, wrapping around a single large metal ion, or it can bridge two metal centers. Its flexibility allows for various coordination geometries.
Comparison with this compound:
this compound is smaller and much more rigid than 18S6. It is unlikely to encapsulate a metal ion in the same way as the larger, more flexible 18S6.
The tridentate nature of the undecyne ligand is a key difference from the potentially hexadentate 18S6.
The presence of the alkyne in this compound introduces a structural rigidity that is absent in the highly flexible 18S6, leading to more defined and predictable coordination geometries.
The following table provides a comparative summary of the key features of these three macrocyclic thioether ligands.
| Feature | This compound | 1,4,7-Trithiacyclononane (9-ane-S3) | 1,4,7,10,13,16-Hexathiacyclooctadecane (18S6) |
| Ring Size | 11-membered | 9-membered | 18-membered |
| Donor Atoms | 3 x Sulfur | 3 x Sulfur | 6 x Sulfur |
| Key Structural Feature | Alkyne unit | Saturated ring | Saturated, large ring |
| Flexibility | Semi-rigid | Highly flexible | Highly flexible |
| Typical Denticity | Tridentate | Tridentate | Hexadentate or bridging |
| Typical Complexes | Mononuclear complexes | Mononuclear, sandwich complexes | Mononuclear (encapsulated) or binuclear |
Advanced Spectroscopic and Structural Elucidation
X-ray Diffraction Analysis of Solid-State Structures
X-ray diffraction (XRD) is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ucmerced.edurigaku.compdx.edu For 1,4,7-Trithiacycloundec-9-yne, single-crystal X-ray diffraction studies have been crucial in establishing its solid-state conformation. Analysis has confirmed that the free ligand adopts an exodentate conformation, where the sulfur lone pairs are directed away from the center of the macrocyclic ring. researchgate.netrsc.orgresearchgate.net
The conformational landscape changes significantly upon coordination to metal centers. The structure of metal complexes of this compound has been successfully established by X-ray crystallography. For instance, in its complex with dicobalt hexacarbonyl, [Co₂{µ-C₂(CH₂SCH₂CH₂)₂S}(CO)₆], the macrocycle is bridged across the alkyne functionality and notably retains its exodentate conformation. rsc.orgresearchgate.net
In stark contrast, when complexed with a silver-phosphine fragment, [Co₂{µ-C₂(CH₂SCH₂CH₂)₂S}(CO)₆{Ag(PPh₃)}]BF₄, the ligand undergoes a significant conformational rearrangement. rsc.orgresearchgate.net An X-ray crystallographic study of this complex revealed that the Ag(PPh₃)⁺ fragment is coordinated by all three sulfur atoms of the ring, forcing the macrocycle to adopt an endodentate conformation, where the sulfur donors point inwards to bind the metal ion. rsc.orgresearchgate.net
Table 1: Summary of X-ray Crystallography Findings
| Compound | Ligand Conformation | Key Structural Feature |
| This compound (Free Ligand) | Exodentate | Sulfur lone pairs are oriented away from the ring's interior. researchgate.net |
| [Co₂{µ-C₂(CH₂SCH₂CH₂)₂S}(CO)₆] | Exodentate | The ligand bridges a dicobalt unit via its alkyne group while maintaining its outward-facing sulfur donors. rsc.orgresearchgate.net |
| [Co₂{µ-C₂(CH₂SCH₂CH₂)₂S}(CO)₆{Ag(PPh₃)}]BF₄ | Endodentate | The ligand rearranges to chelate the Ag⁺ ion through all three sulfur atoms. rsc.orgresearchgate.net |
Nuclear Magnetic Resonance Spectroscopy for Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. libretexts.org
¹H NMR spectroscopy has been instrumental in confirming that the exodentate conformation of free this compound persists in solution, mirroring its solid-state structure. researchgate.net These studies on derivatives also reveal that the S-CH₂-CH₂-S linkages within the macrocyclic framework exist predominantly in an anti conformation in solution. rsc.orgresearchgate.net
The power of NMR is particularly evident in studying the conformational changes that occur upon metal ion binding. ¹H NMR studies of the interaction between this compound and silver(I) iodide (AgI) show a distinct change in the spectrum, consistent with a conformational shift from the free ligand's exodentate form to an endodentate arrangement in the coordinated state. researchgate.netresearchgate.net This change indicates the direct involvement of the thioether functionalities in coordinating the silver ion in solution. researchgate.netresearchgate.net Further studies involving the reaction of the ligand with AgSbF₆ and phosphines (PPh₃ or PMe₂Ph) yielded complexes where the silver is coordinated by the phosphine (B1218219) and an endodentate, tridentate (η³) ligand. researchgate.netresearchgate.net
The conformational change from an exodentate to an endodentate structure upon metal binding is a prime example of the ligand's fluxionality. researchgate.netresearchgate.net This dynamic process is crucial for its function as a chelating agent. While detailed kinetic studies of ligand exchange for this compound complexes are not extensively reported, the observed conformational adaptability is a key aspect of its coordination chemistry. The ability of the macrocycle to reorganize its donor atoms highlights a dynamic equilibrium that can be influenced by the nature of the metal ion and other species in the coordination sphere. nih.gov In complexes with certain metals like copper(I) and mercury(II), a reduced tendency for thioether coordination was observed, suggesting a lower denticity of the ligand in these cases compared to its behavior with silver(I). researchgate.net
Mass Spectrometry for Molecular Identification and Complex Characterization
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of a compound. researchgate.net For this compound, mass spectral analysis has been used to verify its identity. Chemical Ionization (CI) mass spectrometry confirmed the presence of the eleven-membered ring, showing characteristic peaks corresponding to the protonated molecule [M+H]⁺ at m/z 205 and an adduct with ammonia (B1221849) [M+NH₃]⁺ at m/z 222. kent.ac.uk This technique is also used to characterize the products of reactions involving the macrocycle, such as the cyclopentenone products derived from its cobalt complex. researchgate.net
Table 2: Mass Spectrometry Data for this compound
| Ionization Method | m/z (Mass-to-Charge Ratio) | Assignment |
| Chemical (CI) | 205 | [M+H]⁺ |
| Chemical (CI) | 222 | [M+NH₃]⁺ |
Complementary Spectroscopic Probes of Electronic and Geometric Structure
A full understanding of this compound and its complexes requires the use of other spectroscopic methods that probe electronic transitions and vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule. It has been applied to characterize various compounds derived from this compound, such as its organometallic complexes and subsequent reaction products. researchgate.net For example, in its cobalt carbonyl complexes, the strong absorptions in the ~2100-1950 cm⁻¹ region are characteristic of the terminal C≡O stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule or complex. For transition metal complexes of this compound, UV-Vis spectroscopy would be used to study d-d transitions and metal-to-ligand charge transfer (MLCT) bands, offering insight into the coordination geometry and electronic structure of the metal center.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes of this compound involving paramagnetic metal ions (i.e., those with unpaired electrons), EPR spectroscopy is a powerful tool. mdpi.comlibretexts.org It provides detailed information about the metal's oxidation state and its local coordination environment, including the number and type of coordinating atoms and the symmetry of the complex. mdpi.com
Theoretical and Computational Investigations
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of flexible macrocycles like 1,4,7-Trithiacycloundec-9-yne. These methods help in identifying low-energy conformers and understanding the dynamic behavior of the molecule in different environments.
Studies on related thiacrown ethers, such as 1,4,7-trithiacyclononane (B1209871), have demonstrated the utility of combining molecular mechanics with density functional theory (DFT). nih.gov For these systems, an approach that involves an exhaustive search of the conformational space at the MM level, followed by energy ordering through DFT calculations, has been found to be particularly effective. nih.gov In the case of this compound, a single crystal X-ray diffraction study confirmed that it adopts an exodentate conformation in the solid state. researchgate.net This finding is further supported by 1H NMR spectroscopy, which indicates a similar exodentate preference in solution. researchgate.net
This exodentate conformation, where the sulfur lone pairs are directed away from the macrocyclic cavity, is a key determinant of its coordination chemistry. However, upon coordination to certain metal ions, a conformational change can occur. For instance, 1H NMR studies have shown that the coordination of this compound to silver(I) iodide (AgI) induces a shift from the exodentate to an endodentate conformation, where the thioether groups are involved in coordination. researchgate.net
Computational techniques are essential for modeling such conformational changes, which are critical for understanding the function of molecules in biological and chemical systems. nih.gov
Quantum Chemical Studies on Electronic and Geometric Structure (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic and geometric structure of this compound. researchgate.netmdpi.comnih.gov DFT calculations are instrumental in determining optimized molecular structures, vibrational frequencies, and electronic properties. researchgate.net
For thiacrown ethers, DFT calculations have been shown to be in good agreement with higher-level methods like second-order Møller-Plesset (MP2) ab initio calculations for determining relative energies and structural ordering of conformers. nih.gov The choice of functional, such as BP86, can influence the results, highlighting the importance of method selection. nih.gov
The presence of both "soft" thioether donors and a "soft" alkyne group within the same macrocycle makes its electronic structure particularly interesting. The electronegativity of the heteroatoms can polarize the triple bond, affecting its reactivity. chim.it Quantum chemical calculations can quantify this polarization and predict its impact on the molecule's behavior. Advanced methods like Mixed-Reference Spin-Flip Time-Dependent Density Functional Theory (MRSF-TDDFT) offer even more robust and accurate frameworks for studying both ground and excited states of complex molecular systems. bohrium.com
Computational Modeling of Ligand-Metal Interactions and Complex Stability
Computational modeling plays a vital role in elucidating the nature of interactions between this compound and various metal ions, as well as in predicting the stability of the resulting complexes.
Studies have shown that this compound can coordinate to metal ions through its thioether sulfur atoms, its alkyne group, or a combination of both. researchgate.net The coordination mode is influenced by the nature of the metal ion. For example, with Ag(I) and Cu(I), there is a tendency for thioether coordination, while with Hg(II), this tendency is reduced. researchgate.net
Computational models can be used to predict the preferred coordination geometry and the strength of the metal-ligand bonds. An X-ray crystallographic study of the complex formed between the dicobalt-complexed this compound and a silver-phosphine fragment, [Co2{µ-C2(CH2SCH2CH2)2S}(CO)6{Ag(PPh3)}]BF4, revealed that the Ag(PPh3)+ fragment is coordinated by all three sulfur atoms of the ring, which adopts an endodentate conformation. researchgate.net Similarly, reaction with [Cu(MeCN)4]PF6 yields a complex containing a labile acetonitrile (B52724) ligand that can be substituted by phosphines. researchgate.net
The table below summarizes some of the observed coordination behaviors of this compound with different metal fragments.
| Metal Fragment | Coordination Mode | Conformation |
| AgI | Thioether coordination | Endodentate |
| Ag(PPh3)+ | All three sulfur atoms coordinate | Endodentate |
| Cu(MeCN)+ | Thioether coordination | Endodentate |
| Hg(II) | Reduced tendency for thioether coordination | - |
This table is generated based on available research data and illustrates the diverse coordination chemistry of this compound.
Prediction of Reactivity and Mechanistic Pathways
Theoretical calculations are invaluable for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. The strained alkyne unit within the macrocyclic ring is expected to be significantly more reactive than a linear alkyne. chim.it This increased reactivity can lead to various transformations, including 1,2-additions and cycloadditions. chim.it
The presence of thioether groups introduces additional reactive sites. For instance, a sulfur atom in the ring can be the site for electrophilic transannular reactions. chim.it Computational methods can be employed to model the transition states of these reactions and to calculate activation energies, thereby providing insights into the preferred reaction pathways.
Furthermore, theoretical studies can predict how the reactivity of the ligand is altered upon coordination to a metal center. For example, the complexation of the alkyne unit to a dicobalt hexacarbonyl fragment, as in [Co2{µ-C2(CH2SCH2CH2)2S}(CO)6], modifies the reactivity of the macrocycle. researchgate.netresearchgate.net This complex can then undergo further reactions, such as carbonyl substitution or reactions with other metal fragments, leading to the formation of heterometallic clusters. researchgate.net Computational modeling can help to understand the electronic effects of the coordinated metal on the reactivity of the macrocyclic ligand and to predict the outcome of subsequent reactions.
Reactivity and Transformational Chemistry
Base-Catalyzed Rearrangement of 1,4,7-Trithiacycloundec-9-yneresearchgate.netquizlet.com
The treatment of 1,4,7-trithiacycloundec-9-yne with a base induces a significant structural transformation. researchgate.netquizlet.com Early investigations into this base-catalyzed rearrangement suggested the formation of 2-vinyl-1,4,7-trithiacyclonon-2-ene, as indicated by mass spectrometry, NMR, and elemental analysis. kent.ac.uk However, subsequent attempts to replicate this reaction revealed that a different product was also possible, leading to the characterization of a novel, larger macrocycle. kent.ac.uk
The primary product of the base-catalyzed rearrangement has been definitively identified as 2,11-Divinyl-1,4,7,10,13,16-hexathiacyclooctadeca-2,11-diene. researchgate.netkent.ac.uk The characterization of this novel eighteen-membered macrocycle was accomplished through comprehensive analysis using high-frequency NMR spectroscopy and single-crystal X-ray crystallography. kent.ac.uk
Analysis of the 600 MHz ¹H NMR spectrum indicated the presence of a large ring structure. kent.ac.uk Specifically, the observed vicinal coupling constants suggest an equilibrium mixture dominated by anti S-C-C-S segments, a feature not consistent with the initially proposed smaller ring product. kent.ac.uk X-ray crystallography confirmed the structure as an 18-membered ring containing six sulfur atoms and two pendant vinyl groups. researchgate.netkent.ac.uk This analysis also revealed significant conformational details, showing that six of the twelve carbon-sulfur bonds adopt a gauche configuration. researchgate.net
Table 1: Spectroscopic and Crystallographic Data for Rearrangement Product
| Parameter | Value / Observation | Method |
|---|---|---|
| Product Identity | 2,11-Divinyl-1,4,7,10,13,16-hexathiacyclooctadeca-2,11-diene | NMR Spectroscopy, X-ray Crystallography |
| ¹H NMR | Vicinal coupling constants indicate an equilibrium mixture dominated by anti S-C-C-S segments. kent.ac.uk | 600 MHz NMR Spectroscopy |
| X-ray Structure | Eighteen-membered macrocycle. kent.ac.uk | X-ray Crystallography |
| Conformation | Six of the twelve C-S bonds are in gauche configurations. researchgate.net | X-ray Crystallography |
Alkyne Reactivity in Coordination Complexesresearchgate.net
The alkyne functional group within the this compound macrocycle participates in coordination with various metal cations. researchgate.netresearchgate.net Studies have shown that this thiacycloalkyne reacts with d¹⁰-metal cations such as Ag(I), Cu(I), and Hg(II), as well as with cationic fragments like MPR₃ (where M = Ag, Cu, Hg). researchgate.netresearchgate.net
A key finding from ¹H NMR studies is the conformational change of the ligand upon coordination. researchgate.netresearchgate.net In its free state, this compound exists in an exodentate conformation. researchgate.net However, upon coordination to a silver(I) ion, the ligand switches to an endodentate conformation, indicating that the thioether sulfur atoms are involved in binding to the metal center. researchgate.netresearchgate.net While the involvement of the thioether groups is clear, the direct participation of the alkyne linkage in coordination is less certain, with a polymeric structure being proposed for the solid state. researchgate.netresearchgate.net Further studies with a range of dithiacycloalkynes have demonstrated that Ag⁺ and Cu⁺ can be effectively coordinated by ligands that combine two thioether donors and one alkyne group. researchgate.net
Table 2: Coordination Behavior of this compound
| Metal Cation | Observation | Implication |
|---|---|---|
| Ag(I) | Ligand conformation changes from exodentate to endodentate. researchgate.netresearchgate.net | Thioether sulfur atoms are involved in coordination. researchgate.netresearchgate.net |
| Cu(I) | Reduced tendency for thioether coordination compared to Ag(I). researchgate.net | Lower denticity of the ligand. researchgate.net |
| Hg(II) | Reduced tendency for thioether coordination compared to Ag(I). researchgate.net | Lower denticity of the ligand. researchgate.net |
Sulfur-Centered Reactivity and Redox Behavior
The sulfur atoms in this compound are central to its chemical behavior, particularly in the context of coordination chemistry and redox processes. The thioether functionalities provide soft donor sites that preferentially bind to soft metal ions. kent.ac.uk
In related trithiaether macrocycles like 1,4,7-trithiacyclononane (B1209871) (9S3), the sulfur atoms are known to play a direct role in redox-induced reactions. researchgate.net For instance, the reduction of d⁶ metal complexes of 9S3, such as with Re(II) or Tc(II), leads to instantaneous C–S bond cleavage to yield ethene and a stable metal(III) thiolate complex. researchgate.net This reactivity highlights the non-innocent role of the thioether backbone in the redox chemistry of such complexes. While specific studies detailing the electrochemical reduction and subsequent C-S bond cleavage for this compound itself are not as extensively documented in the provided context, the known behavior of analogous thia-macrocycles suggests that the sulfur atoms in this compound are likely susceptible to similar redox-mediated transformations. researchgate.net
Advanced Applications and Emerging Research Directions
Supramolecular Architectures and Molecular Recognition Phenomena
The conformational flexibility of the 1,4,7-trithiacycloundec-9-yne macrocycle is a cornerstone of its utility in supramolecular chemistry. In its free, uncomplexed state, single-crystal X-ray diffraction and ¹H NMR spectroscopy have confirmed that the ligand adopts an exodentate conformation, where the sulfur lone pairs are directed away from the center of the ring. researchgate.net This conformation changes dramatically upon coordination to specific metal ions, demonstrating a clear case of molecular recognition.
A significant finding is the conformational switch to an endodentate form upon complexation with certain metal cations. researchgate.net In this arrangement, the sulfur donor atoms pivot inwards to coordinate with a guest metal ion. This phenomenon is exemplified by the reaction of the pre-formed dicobalt hexacarbonyl complex of this compound, [Co₂(µ-C₂(CH₂SCH₂CH₂)₂S)(CO)₆], with silver(I) salts. The addition of AgBF₄ and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) results in the formation of a heterometallic cluster where the Ag(PPh₃)⁺ fragment is bound by all three sulfur atoms of the macrocycle, forcing the ring into an endodentate arrangement. researchgate.net Similar behavior is observed with copper(I) and mercury(II) cations, highlighting the ligand's affinity for soft metal ions and its role as a selective host in host-guest chemistry. researchgate.net
This controlled, stimulus-responsive conformational change is a key principle in the design of molecular switches and sensors, where the binding of a specific analyte (the metal ion) can trigger a measurable structural and electronic change in the host molecule.
| State of Ligand | Conformation | Interacting Species | Key Structural Feature |
| Free Ligand | Exodentate | None | Sulfur lone pairs point away from the macrocyclic cavity. researchgate.net |
| Coordinated Ligand | Endodentate | Ag(I), Cu(I), Hg(II) | Sulfur atoms pivot inwards to bind the metal cation. researchgate.net |
Catalytic Applications of Metal-1,4,7-Trithiacycloundec-9-yne Complexes
The ability of this compound to stabilize various transition metals makes its complexes promising candidates for catalysis. Research has focused on synthesizing well-defined mono- and multi-metallic complexes that could serve as active catalysts or catalyst precursors.
The primary transition metal complexes of this compound studied to date involve cobalt. The alkyne functionality readily coordinates to a dicobalt octacarbonyl precursor to form a stable hexacarbonyldicobalt cluster, which serves as a robust building block for more elaborate structures. researchgate.net While detailed reports on the direct use of these specific cobalt complexes in catalytic cycles like the Pauson-Khand reaction are still an area of active research, their structural attributes are highly relevant. The stable Co₂(CO)₆ unit protects the alkyne while the thioether crown provides a secondary coordination site, suggesting potential for cooperative bimetallic catalysis. Furthermore, related macrocyclic complexes have been evaluated for their catalytic activity, indicating a clear research trajectory for this class of compounds. researchgate.net The development of transition metal complexes, particularly with cost-effective and efficient metals like copper, remains a significant area of interest in modern organic synthesis. chim.it
Perhaps the most developed application of this compound complexes is their role as precursors for functional materials. polytechnique.edu The synthesis of molecules with defined architectures is a critical step in the bottom-up fabrication of materials with controlled electronic, magnetic, or optical properties. polytechnique.edu The dicobalt complex of this compound is an exemplary precursor. It is not merely a stable molecule but a programmable building block. The thioether crown can be used to "cap" other metal fragments, leading to the rational synthesis of heterometallic clusters. For instance, the cobalt-complexed macrocycle reacts with molybdenum complexes such as [Mo(CO)₃(η-C₆H₃Me₃-1,3,5)] to afford products where the trithia face of the ligand binds to the molybdenum center. This creates well-defined Co₂-Mo heterometallic systems. researchgate.net This stepwise approach allows for precise control over the composition and structure of polymetallic assemblies, which is fundamental to creating advanced materials.
Integration into Advanced Materials
The integration of this compound into advanced materials is intrinsically linked to its role as a precursor. By using the metal complexes as building blocks, it is possible to construct larger, functional systems. The ability to form heterometallic clusters (e.g., Co₂Ag, Co₂Cu, Co₂Mo) is the first step toward materials where the interaction between different metal centers gives rise to unique properties. researchgate.net
The development of these precursors is a key stage in the engineering of new materials. polytechnique.edu The resulting multi-metallic species can be seen as molecular models for bimetallic nanoparticles or as nodes for the construction of coordination polymers. The alkyne unit, once liberated from the protective cobalt carbonyl group, provides a reactive handle for further integration, such as polymerization or attachment to surfaces and other molecular scaffolds.
| Precursor Complex | Reactant | Resulting Heterometallic System | Significance |
| [Co₂(µ-alkyne)(CO)₆] | AgBF₄ / PPh₃ | [Co₂(µ-alkyne)(CO)₆{Ag(PPh₃)}]⁺ | Formation of a precise Co₂-Ag cluster. researchgate.net |
| [Co₂(µ-alkyne)(CO)₆] | [Cu(MeCN)₄]PF₆ | [Co₂(µ-alkyne)(CO)₆{Cu(MeCN)}]⁺ | Creation of a Co₂-Cu assembly with a labile ligand for further reaction. researchgate.net |
| [Co₂(µ-alkyne)(CO)₄(dppm)] | [Mo(CO)₃(η-C₆H₃Me₃-1,3,5)] | (dppm)(CO)₄Co₂(µ-alkyne)Mo(CO)₃ | Face-capping of a Mo(CO)₃ fragment by the trithia macrocycle. researchgate.net |
| (Note: alkyne refers to the this compound ligand) |
Future Perspectives and Interdisciplinary Research Directions
The future for this compound and its derivatives is rich with interdisciplinary potential. Several key research avenues emerge from its known chemistry:
Molecular Switches and Sensors: The reversible exo- to endodentate conformational change could be harnessed to design sophisticated molecular sensors. Future work may focus on integrating this system with chromophores or electroactive groups to create a detectable (e.g., colorimetric or electrochemical) response upon selective metal ion binding.
Tailored Heterometallic Catalysts: The proven ability to create discrete heterometallic clusters offers a pathway to novel catalysts. Research could explore the synergistic effects between the different metals held in close proximity by the ligand scaffold, potentially leading to catalysts with enhanced activity or selectivity for challenging organic transformations.
Polymer and Surface Chemistry: The alkyne functionality is a versatile handle for covalent integration into larger systems. Using modern synthetic methods like alkyne-azide "click" chemistry, the entire metal-macrocycle assembly could be appended to polymer chains or grafted onto the surface of materials like silica (B1680970) or gold, creating functional hybrid materials for applications in sensing, catalysis, or electronics.
Isomerization and Rearrangement: Recent findings show that under basic conditions, this compound can undergo rearrangement to form larger, more complex macrocycles. researchgate.net Exploring this reactivity opens a door to a new library of thioether-alkene hybrid ligands with different sizes, geometries, and coordinating properties, further expanding the scope of potential applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4,7-Trithiacycloundec-9-yne, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of thiol-containing precursors under inert conditions. Key steps include sulfur extrusion and alkyne formation via Sonogashira coupling. Purity validation requires a combination of ¹H/¹³C NMR (to confirm structural integrity) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. HPLC with UV detection (λ = 254 nm) can assess purity (>95% recommended for experimental reproducibility). For trace metal contamination (e.g., catalysts), inductively coupled plasma mass spectrometry (ICP-MS) is advised .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s conformational dynamics?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) can reveal temperature-dependent conformational changes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) paired with Raman spectroscopy provide insights into vibrational modes and sulfur-alkyne interactions. X-ray crystallography is critical for resolving solid-state geometry, though crystal growth may require slow diffusion of pentane into a saturated dichloromethane solution .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation testing (e.g., 40°C/75% relative humidity for 4 weeks). Monitor decomposition via FTIR for sulfide oxidation (appearance of S=O stretches at ~1050 cm⁻¹) and GC-MS for volatile byproducts. Store in amber vials under argon at -20°C to minimize photolytic and oxidative degradation. Include TGA/DSC to assess thermal stability thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from ligand-metal coordination variability. Design a multivariate experimental matrix testing Pd vs. Cu catalysts, solvent polarity (e.g., THF vs. DMF), and ligand steric effects (e.g., PPh₃ vs. XPhos). Use Hammett plots to correlate electronic effects with reaction rates. Cross-validate results with DFT-calculated transition states (e.g., Gibbs free energy barriers) and in situ IR to monitor intermediate formation .
Q. What strategies optimize the integration of this compound into supramolecular assemblies while avoiding sulfur scrambling?
- Methodological Answer : Employ host-guest titration experiments (e.g., with cucurbiturils) monitored by isothermal titration calorimetry (ITC) to quantify binding constants. To prevent sulfur scrambling:
- Use low-temperature conditions (-78°C) during assembly.
- Introduce steric hindrance via bulky substituents on adjacent carbons.
- Validate structural integrity post-assembly with ESI-MS and solid-state NMR .
Q. How can computational models predict the ligand properties of this compound in transition-metal complexes?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) with metal centers (e.g., Ru, Pd). Calculate Natural Bond Orbital (NBO) charges to identify electron-rich sulfur sites. Validate predictions with X-ray Absorption Spectroscopy (XAS) to probe metal-sulfur bond distances and oxidation states. Compare experimental vs. computed UV-Vis spectra (TD-DFT) for electronic transition validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
